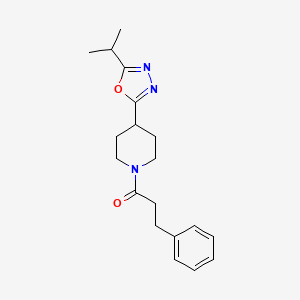

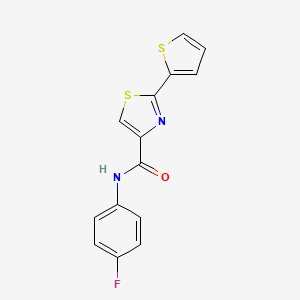

![molecular formula C8H9N3O4 B2608050 2-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 7594-56-1](/img/structure/B2608050.png)

2-[(5-nitropyridin-2-yl)amino]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(5-nitropyridin-2-yl)amino]propanoic Acid” is a chemical compound with the CAS Number: 7594-56-1 . It has a molecular weight of 211.18 . The IUPAC name for this compound is N-(5-nitro-2-pyridinyl)alanine .

Molecular Structure Analysis

The molecular formula of “2-[(5-nitropyridin-2-yl)amino]propanoic Acid” is C8H9N3O4 . The InChI code for this compound is 1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13) .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Noncentrosymmetric Structures

2-Amino-5-nitropyridine, a related compound to 2-[(5-nitropyridin-2-yl)amino]propanoic acid, has been utilized in crystal engineering to create noncentrosymmetric structures. These structures are formed based on herringbone motifs when associated with certain counteranions, such as (H2PO4-)n. This has been demonstrated in the synthesis of 2-amino-5-nitropyridinium dichloroacetate and 2-amino-5-nitropyridine/chloroacetic acid cocrystals (Fur et al., 1996).

Potential Anticancer Applications

Hydrolysis and catalytic hydrogenation of chloro and nitro groups in ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate have led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia, indicating potential anticancer applications (Temple et al., 1983).

Fluorescence Derivatisation in Biological Assays

The derivative 3-(Naphthalen-1-ylamino)propanoic acid has been coupled with amino acids to create strongly fluorescent amino acid derivatives. These derivatives are used in biological assays due to their strong fluorescence and good quantum yields, important for visualizing biological processes (Frade et al., 2007).

Analysis of Proteins

2-Fluoro-5-nitropyridine is used in the analysis of N-terminal amino acids in proteins. This process involves reacting free amino-groups with 2-fluoro-5-nitropyridine, allowing for the estimation of various amino acids, including proline and glycine, as N-terminal residues (Signor et al., 1969).

Antimitotic Agents in Cancer Research

5-Nitropyridine derivatives have been studied as antimitotic agents, showing antitumor activity in mice. These compounds, through various modifications, exhibited different levels of biological activity, influencing their potential as therapeutic agents in cancer treatment (Temple et al., 1992).

Inhibition of Nitric Oxide Synthases

Compounds like S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid, similar in structure to 2-[(5-nitropyridin-2-yl)amino]propanoic acid, have been designed as inhibitors of nitric oxide synthases, an enzyme group relevant in various physiological and pathological processes (Ulhaq et al., 1998).

Microwave-Assisted Synthesis of Novel Compounds

Microwave-assisted synthesis has been used to create novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, showcasing the versatility of 5-nitropyridine derivatives in chemical synthesis (Henry et al., 2009).

Copper Complexes in Chemical Reactions

The interaction of 2-amino-5-nitropyridine with copper compounds has been studied for the synthesis of specific copper complexes. These complexes exhibit significant magnetic behavior, relevant in the study of magnetic materials and reactions (Bellesis et al., 2015).

Safety And Hazards

The safety information available indicates that “2-[(5-nitropyridin-2-yl)amino]propanoic Acid” may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-[(5-nitropyridin-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASKPADHUTSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-nitropyridin-2-yl)amino]propanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

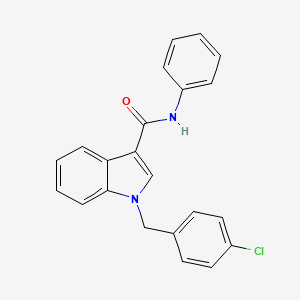

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

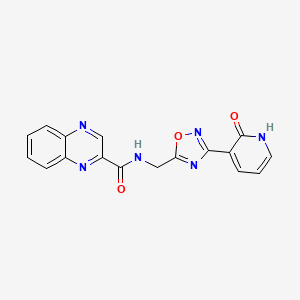

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)

![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)

![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)